molecular formula C9H6FN5S B3164685 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-36-2

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3164685
CAS No.: 893643-36-2
M. Wt: 235.24 g/mol
InChI Key: CUPBWHCZYYOFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is nearly planar with respect to the [1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole system . The fluorophenyl ring forms dihedral angles of 2.55 (6)° .

Scientific Research Applications

Anticancer Activity

  • A study by Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated them for anticancer activity against various cancer cell lines. Compounds showed moderate to good antiproliferative potency, indicating potential in anticancer drug development Chowrasia et al. (2017).

Structural Analysis

  • Gündoğdu et al. (2017) conducted a structural determination of 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. This study includes crystal structures determined from synchrotron X-ray powder diffraction, which could be crucial for understanding the compound's properties Gündoğdu et al. (2017).

Synthesis and Characterization

  • The work of Su et al. (2010) on the synthesis, characterization, and crystal structure of various 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, including 3-o-Fluorophenyl derivatives, contributes to the understanding of these compounds' structural properties Su et al. (2010).
  • Dhotre et al. (2021) achieved an efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting methodologies for creating these compounds Dhotre et al. (2021).

Antioxidant and Anticancer Properties

  • Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, including variants with fluorophenyl groups. The study found that these compounds exhibited significant cytotoxic effects on hepatocellular carcinoma cells, suggesting potential medicinal applications Sunil et al. (2010).

Crystal Structure Analysis

  • Khan et al. (2009) reported on the crystal structure of a compound closely related to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. This study contributes to understanding the molecular interactions and packing in the crystal structure of these types of compounds Khan et al. (2009).

Future Directions

The future directions for this compound could involve further exploration of its structure–activity relationship and potential therapeutic uses . In silico pharmacokinetic and molecular modeling studies could also be beneficial .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may interact with its targets by binding to their active sites and inhibiting their function.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds , it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and its behavior in the body.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may induce cell death (in the case of anticancer activity), inhibit microbial growth (in the case of antimicrobial activity), reduce pain and inflammation (in the case of analgesic and anti-inflammatory activities), neutralize reactive oxygen species (in the case of antioxidant activity), inhibit viral replication (in the case of antiviral activity), and inhibit enzymatic processes (in the case of enzyme inhibitory activities).

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBWHCZYYOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 3
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 4
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 5
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.